molecular formula C7H9BF5KO B2966168 Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-42-1

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate

Cat. No.: B2966168
CAS No.: 2416056-42-1
M. Wt: 254.05
InChI Key: KHKXWRVHFBJZCH-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C7H9BF5KO. It is a potassium salt of a boronic acid derivative, featuring a difluoro-substituted spirocyclic structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate typically involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to maintain precise control over reaction conditions, such as temperature, pressure, and the use of inert atmospheres to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Various organoboron compounds.

Scientific Research Applications

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Biology: The compound can be used in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: It is utilized in the production of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate exerts its effects involves its ability to act as a Lewis acid. It can coordinate to various nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or catalytic sites in industrial processes.

Comparison with Similar Compounds

  • Potassium (2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate

  • Potassium (6-oxaspiro[2.5]octan-1-yl)trifluoroborate

  • Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine

Uniqueness: Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is unique due to its difluoro-substituted spirocyclic structure, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.

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Properties

IUPAC Name

potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXWRVHFBJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF5KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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